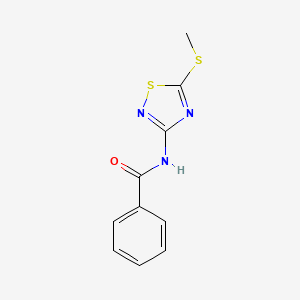N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
CAS No.: 353254-76-9
Cat. No.: VC3721726
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 353254-76-9 |
|---|---|
| Molecular Formula | C10H9N3OS2 |
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
| Standard InChI Key | VERDFHOICHJZIA-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide features a 1,2,4-thiadiazole ring with a methylthio (-SCH₃) substituent at position 5 and a benzamide group attached at position 3. The 1,2,4-thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in a specific arrangement. This arrangement differentiates it from the 1,3,4-thiadiazole compounds found in many pharmaceutical applications.
The molecular formula of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide can be represented as C₁₀H₉N₃OS₂, consisting of:
-
A 1,2,4-thiadiazole ring (C₂N₂S)
-
A methylthio group (-SCH₃)
-
A benzamide moiety (C₆H₅CONH-)
Physical Properties
While specific physical data for N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is limited, the compound is expected to share general properties with related thiadiazole derivatives. Based on structural analysis, it likely presents as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Spectroscopic Characteristics
Spectroscopic identification of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically involve:
-
¹H NMR: Expected signals for the methyl protons of the methylthio group (around δ 2.5-2.7 ppm), the aromatic protons of the benzene ring (approximately δ 7.4-8.0 ppm), and the amide proton (typically around δ 10-12 ppm).
-
¹³C NMR: Characteristic signals for the thiadiazole carbons, the methylthio carbon, and the benzamide carbons.
-
FT-IR: Key absorption bands would include the amide C=O stretch (approximately 1650-1680 cm⁻¹), N-H bend, and characteristic absorptions for the thiadiazole ring.
Synthetic Approaches and Preparation Methods
General Synthetic Strategies
The synthesis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely follow pathways similar to those used for related thiadiazole compounds. Based on established methods for thiadiazole synthesis, potential approaches might include:
-
Cyclization reactions starting from appropriate thiosemicarbazide derivatives
-
Transformation of pre-existing heterocyclic compounds
-
Construction of the 1,2,4-thiadiazole ring system followed by introduction of the methylthio and benzamide substituents
Optimization Techniques
Recent advances in synthetic methodologies for heterocyclic compounds suggest that microwave-assisted synthesis could significantly improve reaction efficiency for preparing N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide. Microwave assistance has been shown to reduce reaction times from 4-6 hours to approximately 1 hour while potentially increasing yields from around 22% to over 60% for similar compounds.
| Cell Line | Potential Mechanism | Structural Feature Contributing to Activity |
|---|---|---|
| Melanoma | Caspase activation | Thiadiazole core and benzamide moiety |
| Leukemia | Topoisomerase inhibition | Aromatic system and heteroatoms |
| Breast cancer | Cell cycle disruption | Methylthio group and amide linkage |
Mechanism of Action
The biological activity of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely involve:
-
Interaction with enzymes such as kinases and topoisomerases
-
Modulation of apoptotic pathways through caspase activation
-
Alteration of gene expression patterns critical for cell survival and proliferation
-
Potential DNA binding through intercalation or groove binding
Similar thiadiazole compounds have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase enzymes.
Structure-Activity Relationships
Key Pharmacophoric Elements
The structural elements of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide that may contribute to its biological activity include:
-
The 1,2,4-thiadiazole ring: Provides a rigid scaffold and contains multiple sites for hydrogen bonding
-
The methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins
-
The benzamide moiety: Offers potential for π-π stacking interactions and hydrogen bonding through the amide functional group
Comparative Analysis with Related Compounds
When compared to 1,3,4-thiadiazole derivatives such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide, the N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has several structural differences:
-
The arrangement of nitrogen and sulfur atoms in the thiadiazole ring (1,2,4- versus 1,3,4-pattern)
-
The presence of a methylthio substituent rather than a methyl or amino group
-
The direct attachment of the benzamide to the thiadiazole ring versus through a methylene linker
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically employ multiple complementary techniques:
-
NMR Spectroscopy: For structural confirmation and purity assessment
-
Mass Spectrometry: To verify molecular weight and fragmentation patterns
-
FT-IR Spectroscopy: To identify key functional groups
-
UV-Visible Spectroscopy: To determine absorption characteristics
Chromatographic Methods
Purification and analysis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would commonly utilize:
-
Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
-
Column Chromatography: For purification, typically using silica gel with appropriate solvent systems
-
High-Performance Liquid Chromatography (HPLC): For high-resolution analysis and quantification
Chemical Reactivity
Stability Considerations
The stability of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide under various conditions would be an important consideration for both synthetic and biological applications. Factors affecting stability may include:
-
pH sensitivity
-
Thermal stability
-
Photostability
-
Hydrolytic stability
Research Directions and Future Prospects
Computational Studies
Molecular modeling and computational studies could provide valuable insights into the properties and potential applications of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide:
-
Molecular Docking: To predict interactions with potential biological targets
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: To identify key structural features for optimization
-
Molecular Dynamics Simulations: To understand conformational preferences and binding stability
Synthetic Diversification
Development of efficient synthetic routes to N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide and its derivatives would enable the creation of focused libraries for biological evaluation:
-
Combinatorial Chemistry Approaches: To generate diverse analogs with systematic structural variations
-
Green Chemistry Methods: To develop environmentally friendly synthetic procedures
-
Scale-Up Considerations: To address potential challenges in large-scale production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume